molecular formula C20H21F3N2O3S B2937663 N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396712-91-6

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2937663
CAS No.: 1396712-91-6
M. Wt: 426.45
InChI Key: AEZYVPYRDOFFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a trifluoromethyl group and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s trifluoromethyl group and methanesulfonamide moiety play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its combination of structural features, including the tetrahydroisoquinoline core, trifluoromethyl group, and methanesulfonamide moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-2-19(26)25-10-9-15-5-8-18(11-16(15)12-25)24-29(27,28)13-14-3-6-17(7-4-14)20(21,22)23/h3-8,11,24H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZYVPYRDOFFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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